1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone
Description
Properties
IUPAC Name |
1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c17-10-11-19-15-8-6-14(7-9-15)16(18)12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMPWHDFSKHYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394695 | |
| Record name | 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19561-95-6 | |
| Record name | 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
Key Parameters
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Molar Ratio : 1:1.1 (hydroxyphenyl ethanone : bromo-chloroethane)
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Catalyst : Tetrabutylammonium bromide (TBAB, 1 wt%)
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Base : Aqueous NaOH (2.75 M)
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Solvent : Acetone
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Reaction Time : 40 hours
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Workup : Aqueous extraction followed by ethanol recrystallization
This method’s efficiency stems from TBAB’s role as a phase-transfer catalyst, enhancing the nucleophilicity of the phenoxide ion. The crystalline product is obtained via slow evaporation, with X-ray diffraction confirming a dihedral angle of 3.76° between the ethanone and phenyl groups.
Synthesis via Friedel-Crafts Acylation
An alternative route employs Friedel-Crafts acylation using phenyl acetic acid and chloroethyoxylbenzene. A 2023 patent (WO2017/205451) details this approach, yielding 68% after chromatography.
Reaction Scheme
Key Parameters
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Reagent : Trifluoroacetic anhydride (TFAA, 4 eq)
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Temperature : 20°C (room temperature)
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Reaction Time : 12–16 hours
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Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4)
TFAA activates the carbonyl group, facilitating electrophilic substitution at the para position of the chloroethoxybenzene. Despite lower yields than the nucleophilic method, this route avoids harsh bases, making it suitable for acid-sensitive substrates.
Comparative Analysis of Methods
The nucleophilic method is preferred for industrial-scale synthesis due to higher yields and simpler purification. In contrast, the Friedel-Crafts route offers milder conditions for lab-scale exploratory work.
Analytical Characterization
Spectroscopic Data (from WO2017/205451):
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NMR (400 MHz, CDCl₃) :
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δ 7.93 (d, J = 6.8 Hz, 2H, aromatic)
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δ 4.21 (t, J = 5.8 Hz, 2H, OCH₂CH₂Cl)
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δ 4.17 (s, 2H, COCH₂)
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MS (ESI) : m/z 275.1/277.1 [M+H]⁺
The absence of δ 5.3–5.7 ppm signals confirms complete substitution of the hydroxyl group. Mass spectrometry corroborates the molecular ion (274.74 g/mol) with isotopic peaks matching chlorine’s natural abundance.
Optimization Strategies
Solvent Screening
Temperature Effects
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Nucleophilic substitution yields drop to 72% at 40°C due to reduced reaction kinetics.
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Friedel-Crafts acylation at 0°C halts progression, confirming the need for ambient conditions.
Industrial-Scale Considerations
Nucleophilic Method Challenges :
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Waste Management : NaOH and TBAB require neutralization before disposal.
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Energy Costs : Prolonged reflux increases operational expenses.
Mitigation Strategies :
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone involves its interaction with specific molecular targets. The chloroethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A ketone group (-CO-) linked to two aromatic rings: one substituted with a 2-chloroethoxy group and the other a phenyl group.
- The 2-chloroethoxy group (-O-CH₂CH₂Cl) enhances solubility in organic solvents and influences reactivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and their implications:
Key Findings :
- Deuterated Analogs: The ethyl-d5 variant (C₁₈H₁₄D₅ClO₂) shows 20% greater metabolic stability than the non-deuterated form, making it valuable in pharmacokinetic studies .
- Halogen Effects: The chloro-fluoro combination in 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone increases binding affinity to kinase enzymes by 35% compared to mono-halogenated analogs .
- Hydroxy Group Impact : Hydroxy-substituted derivatives exhibit 50% higher antioxidant activity due to radical scavenging capabilities .
Mechanistic Insights :
- The chloroethoxy group in the target compound undergoes nucleophilic substitution 50% faster than methyl or fluoro substituents .
- Fluorine’s electronegativity in 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone stabilizes intermediates, reducing unwanted side reactions .
Biological Activity
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the chloroethoxy group is crucial for its biological activity, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It acts as an inhibitor of certain enzymes and receptors, particularly those involved in cancer cell proliferation and apoptosis.
Key Mechanisms:
- Estrogen Receptor Modulation : Similar to tamoxifen, this compound may modulate estrogen receptor activity, impacting gene expression related to cell growth and survival.
- Antioxidant Activity : Preliminary studies suggest that it may also exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activity Overview
Research indicates that this compound has a range of biological activities including:
- Antimicrobial Effects : It shows potential against various bacterial strains, particularly Gram-positive bacteria.
- Antitumor Properties : In vitro studies have indicated that it can inhibit the growth of certain cancer cell lines.
- Cytotoxicity : The compound has demonstrated cytotoxic effects in specific cellular models, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar compounds found that derivatives with halogen substitutions exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to their lipophilicity .
| Compound | Activity Against MRSA | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | Low |
| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate |
Antitumor Studies
In a series of experiments analyzing the antitumor effects of related compounds, this compound was shown to reduce cell viability in breast cancer cell lines significantly. The compound's mechanism involved inducing apoptosis through the modulation of signaling pathways associated with estrogen receptors .
Case Study 1: Antitumor Efficacy
In a laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Testing
Another study tested the compound against several bacterial strains. It was found to be effective against MRSA but less effective against Gram-negative bacteria like E. coli, highlighting the compound's selective activity based on bacterial type .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using substituted phenols and chloroacetyl chloride in the presence of Lewis acids like ZnCl₂. Key parameters include stoichiometric control of the chloroethoxy group and temperature optimization (e.g., reflux conditions in glacial acetic acid) to minimize side reactions such as over-acylation . Purity is ensured via recrystallization from ethanol or column chromatography, with characterization by melting point analysis and NMR spectroscopy .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable for confirming its identity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns (e.g., chloroethoxy and phenyl groups).
- IR spectroscopy to identify carbonyl (C=O) and ether (C-O-C) stretches (~1700 cm⁻¹ and ~1250 cm⁻¹, respectively) .
- Mass spectrometry (EI-MS) for molecular ion verification (e.g., m/z ~260–270 for C₁₆H₁₅ClO₂) .
- Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in related chlorophenyl ethanone derivatives .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to hydrolysis due to the chloroethoxy group. Store at 2–8°C in inert, anhydrous environments (e.g., argon atmosphere) to prevent degradation. Monitor purity via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of derivatives (e.g., heterocyclic compounds)?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (AlCl₃, FeCl₃) or organocatalysts to enhance regioselectivity in cyclization reactions .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility .
- In situ monitoring : Use TLC or real-time FTIR to identify intermediate formation and adjust reaction kinetics .
Q. What mechanistic insights explain the compound’s role in forming bioactive heterocycles (e.g., pyrimidines or benzothiazines)?
- Methodological Answer : The chloroethoxy group acts as a leaving group, enabling nucleophilic substitution. For example:
- Pyrimidine synthesis : React with urea/thiourea under acidic conditions (HCl/DMF) to form dihydropyrimidinones, confirmed by LC-MS and 2D NMR .
- Benzothiazine derivatives : Condense with thioamides via Smiles rearrangement, monitored by computational modeling (DFT) to predict transition states .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity in antimicrobial or HDAC inhibitory assays?
- Methodological Answer :
- Chlorine vs. fluorine substitution : Compare MIC values against S. aureus and E. coli to assess halogen-dependent bioactivity .
- HDAC inhibition : Use molecular docking (AutoDock Vina) to evaluate interactions between the chloroethoxy group and HDAC active sites, validated by enzymatic assays .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., conflicting NMR chemical shifts)?
- Methodological Answer :
- Isotopic labeling : Synthesize ¹³C-labeled derivatives to assign ambiguous signals.
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the ethanone moiety) .
- Cross-validate with computational chemistry : Compare experimental shifts with DFT-predicted values (Gaussian 16) .
Q. How can environmental fate studies be designed to assess the compound’s ecotoxicological impact?
- Methodological Answer :
- Degradation pathways : Perform photolysis (UV irradiation) and hydrolysis (pH 3–9) experiments, analyzing products via LC-QTOF-MS .
- Bioaccumulation assays : Use Daphnia magna or zebrafish models to measure bioconcentration factors (BCFs) under OECD guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
